2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Overview
Description
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core and a pentafluorophenyl group
Preparation Methods
The synthesis of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the quinazolinone core via a thiolation reaction.
Coupling with Pentafluorophenyl Acetamide: The final step involves coupling the intermediate with pentafluorophenyl acetamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the pentafluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The pentafluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE include:
- 2-[(3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
- 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acids
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its combination of a quinazolinone core with a pentafluorophenyl group, which may confer distinct advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N3O2S/c20-12-13(21)15(23)17(16(24)14(12)22)26-11(28)7-30-19-25-10-4-2-1-3-9(10)18(29)27(19)8-5-6-8/h1-4,8H,5-7H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETUSHIBXVGWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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